5-Fluoro-3-(3-nitrophenyl)benzoic acid
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Overview
Description
5-Fluoro-3-(3-nitrophenyl)benzoic acid is a chemical compound with the molecular formula C13H8FNO4 and a molecular weight of 261.20 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-(3-nitrophenyl)benzoic acid typically involves the nitration of 5-fluorobenzoic acid derivatives. One common method includes the reaction of 5-fluoro-3-nitrobenzoic acid with appropriate reagents under controlled conditions . The reaction conditions often involve the use of concentrated sulfuric acid and fuming nitric acid, with the molar ratios carefully controlled to achieve high purity and yield .
Industrial Production Methods: Industrial production methods for this compound are designed to maximize yield and purity while minimizing waste. The process involves similar nitration reactions but on a larger scale, with optimized reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-3-(3-nitrophenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 5-fluoro-3-(3-aminophenyl)benzoic acid.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Products include various oxidized derivatives of the original compound.
Reduction: The primary product is 5-fluoro-3-(3-aminophenyl)benzoic acid.
Substitution: Products depend on the substituent introduced, such as 5-fluoro-3-(3-methoxyphenyl)benzoic acid.
Scientific Research Applications
5-Fluoro-3-(3-nitrophenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-(3-nitrophenyl)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological pathways. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in chemical synthesis .
Comparison with Similar Compounds
4-Fluoro-3-nitrobenzoic acid: Similar in structure but with the nitro group in a different position.
2-Fluoro-5-nitrobenzoic acid: Another isomer with different reactivity and applications.
Uniqueness: 5-Fluoro-3-(3-nitrophenyl)benzoic acid is unique due to the specific positioning of the fluorine and nitro groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
3-fluoro-5-(3-nitrophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-11-5-9(4-10(6-11)13(16)17)8-2-1-3-12(7-8)15(18)19/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZUTTULTZMUEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC(=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690050 |
Source
|
Record name | 5-Fluoro-3'-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90690050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261899-71-1 |
Source
|
Record name | 5-Fluoro-3'-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90690050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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